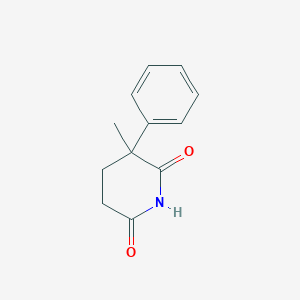

3-Phenyl-3-methylpiperidine-2,6-dione

Description

The exact mass of the compound 2,6-Piperidinedione, 3-methyl-3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-3-methylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-3-methylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14149-35-0 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-methyl-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |

InChI Key |

MCJWXKGQUZKDIC-UHFFFAOYSA-N |

SMILES |

CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of 3,3-Disubstituted Piperidine-2,6-Diones

The following technical guide details the biological activity, medicinal chemistry, and pharmacological applications of 3,3-disubstituted piperidine-2,6-diones.

Technical Monograph | Medicinal Chemistry & Pharmacology

Executive Summary: The Quaternary Glutarimide Scaffold

The piperidine-2,6-dione (glutarimide) ring is a privileged scaffold in medicinal chemistry, most famously associated with thalidomide. However, the 3,3-disubstituted variants represent a distinct pharmacological class. Unlike their 3-monosubstituted counterparts, which are prone to rapid in vivo racemization due to the acidic proton at the chiral center, 3,3-disubstituted derivatives possess a quaternary carbon at the C3 position.

This structural feature confers two critical advantages:

-

Metabolic Stability: It blocks the primary site of oxidative metabolism (hydroxylation at C3).

-

Stereochemical Integrity: It locks the enantiomeric configuration, preventing the interconversion that plagued early thalidomide development.

This guide explores the structure-activity relationships (SAR) that allow this single scaffold to act as a GABAergic sedative , a CNS stimulant , or a potent aromatase inhibitor based strictly on the nature of the C3 substituents.

Structure-Activity Relationships (SAR) & Pharmacology

The biological output of the 3,3-disubstituted piperidine-2,6-dione core is dictated by the "C3-Switch"—the specific combination of alkyl and aryl groups at the quaternary center.

The GABAergic Switch: Sedation vs. Convulsion

The interaction with the GABA-A receptor chloride channel is highly sensitive to the lipophilicity and sterics of the C3 substituents.

-

GABA Agonists (Sedative/Hypnotic):

-

Compound: Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione).[1]

-

Mechanism: Binds to a distinct allosteric site on the GABA-A receptor (the barbiturate site or closely related). It prolongs the opening time of the chloride channel, causing hyperpolarization.[2]

-

Pharmacology: Highly lipophilic, rapid onset. Historically used as a hypnotic but withdrawn due to high abuse potential and toxicity (CYP2D6 induction).[3]

-

-

GABA Antagonists (Analeptic/Stimulant):

-

Compound: Bemegride (3-ethyl-3-methylpiperidine-2,6-dione).

-

Mechanism: Acts as a non-competitive antagonist at the GABA-A receptor.[2] It blocks the inhibitory chloride flux, lowering the seizure threshold.

-

Pharmacology: Historically used as an antidote for barbiturate overdose.[2] The replacement of the phenyl ring (glutethimide) with a methyl group (bemegride) completely inverts the activity from depressive to excitatory.

-

The Endocrine Switch: Aromatase Inhibition

Introduction of a basic nitrogen (aniline or pyridine) into the C3 aryl substituent shifts affinity from GABA receptors to Cytochrome P450 enzymes.

-

Non-Selective CYP Inhibition:

-

Compound: Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione).

-

Mechanism: The exocyclic amino group coordinates with the heme iron of CYP19A1 (Aromatase) , blocking the conversion of androgens to estrogens. It also inhibits CYP11A1 (P450scc) , blocking cortisol synthesis.

-

Application: Treatment of Cushing’s syndrome and historically for breast cancer.[4][5]

-

-

Selective Aromatase Inhibition:

-

Compound: Rogletimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione).

-

Mechanism: The pyridine nitrogen binds the heme iron of aromatase with higher specificity than the aniline of aminoglutethimide, reducing CNS side effects (sedation) but possessing lower overall potency.

-

Visualization: The C3-Switch SAR Map

Figure 1: The "C3-Switch" illustrating how specific substitutions at the quaternary center dictate pharmacological outcome.

Chemical Synthesis of the Quaternary Center[8]

Constructing the sterically hindered quaternary carbon at C3 is the synthetic bottleneck. Traditional methods (alkylation of cyanoacetates) often suffer from low yields or lack of enantiocontrol. Modern approaches utilize transition-metal-free cascades.

Protocol: Michael Addition/Imidation Cascade

This method generates the piperidine-2,6-dione ring from readily available methyl esters and acrylamides.

Reagents:

-

Substrate A: Methyl 2-phenylbutanoate (for Glutethimide analogs) or Methyl 2-(4-nitrophenyl)butanoate (precursor for Aminoglutethimide).

-

Substrate B: Acrylamide.

-

Base: Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF.

Step-by-Step Methodology:

-

Enolate Formation: Dissolve Substrate A (1.0 equiv) in anhydrous THF under

. Cool to 0°C. Add KOtBu (1.2 equiv) slowly to generate the enolate. -

Michael Addition: Add Acrylamide (1.2 equiv) dropwise. The enolate attacks the

-carbon of the acrylamide. -

Cyclization (Imidation): Allow the reaction to warm to room temperature (25°C). The resulting amide anion attacks the methyl ester carbonyl intramolecularly, releasing methanol and closing the ring.

-

Quenching: Quench with saturated

. Extract with ethyl acetate. -

Purification: Silica gel chromatography (Hexane:EtOAc).

Note on Aminoglutethimide: The nitro-precursor is synthesized first. Following ring closure, the nitro group is reduced to an amine using

Synthesis Workflow Diagram

Figure 2: One-pot cascade synthesis for generating the quaternary glutarimide core.

Experimental Protocols for Biological Evaluation

Aromatase (CYP19A1) Inhibition Assay

Used to validate compounds like Aminoglutethimide or Rogletimide.

-

Principle: Measures the inhibition of the conversion of Testosterone to Estradiol by recombinant human aromatase.

-

Materials:

-

Recombinant CYP19A1 microsomes.

-

Substrate: Testosterone (or fluorogenic substrate dibenzylfluorescein).

-

Cofactor: NADPH regenerating system.

-

-

Protocol:

-

Incubation: Mix 20 µL of test compound (varying concentrations) with 20 µL enzyme solution in phosphate buffer (pH 7.4).

-

Activation: Add 20 µL NADPH regenerating system. Pre-incubate at 37°C for 10 min.

-

Substrate Addition: Add 20 µL Testosterone (final conc.

). Incubate for 30 min. -

Termination: Stop reaction with 75 µL acetonitrile.

-

Detection: Quantify Estradiol via ELISA or LC-MS/MS.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

-

GABA-A Receptor Electrophysiology (Patch Clamp)

Used to distinguish between agonist (Glutethimide-like) and antagonist (Bemegride-like) activity.

-

System: HEK293 cells transiently transfected with human

GABA-A receptor subunits. -

Protocol:

-

Setup: Whole-cell patch clamp configuration. Holding potential -60 mV.

-

Control: Apply GABA (1 µM) for 2s to establish baseline current (

). -

Test (Agonist Mode): Co-apply GABA (1 µM) + Test Compound.

-

Result: Increased current amplitude or decay time = Positive Allosteric Modulator (Sedative).

-

-

Test (Antagonist Mode): Co-apply GABA (10 µM) + Test Compound.

-

Result: Reduced current amplitude = Antagonist (Convulsant).

-

-

Comparative Data Summary

| Compound | C3 Substituents | Primary Target | Effect | Clinical Status |

| Glutethimide | Ethyl / Phenyl | GABA-A Receptor | Agonist (Sedative) | Discontinued (Abuse/Toxicity) |

| Bemegride | Ethyl / Methyl | GABA-A Receptor | Antagonist (Stimulant) | Discontinued (Obsolete Antidote) |

| Aminoglutethimide | Ethyl / 4-NH₂-Phenyl | CYP19A1 / CYP11A1 | Inhibitor (Anti-hormonal) | Prescription (Cushing's) |

| Rogletimide | Ethyl / 4-Pyridyl | CYP19A1 | Inhibitor (Selective) | Clinical Trials (Failed Efficacy) |

References

-

Rogletimide - Wikipedia . (n.d.). Retrieved from

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition . (2025). Asian Journal of Organic Chemistry. Retrieved from

-

Structure/activity relationships and receptor interactions of aminoglutethimide . (1986). Cancer Chemotherapy and Pharmacology. Retrieved from

-

Bemegride Mechanism of Action . (2024). Patsnap Synapse. Retrieved from

-

Glutethimide Pharmacology and Toxicology . (n.d.). Inchem. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Design of PROTAC Linkers Using 3-Phenyl-3-methylpiperidine-2,6-dione

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties and pharmacokinetics.[5][6][7]

The traditional approach to linker design has often relied on synthetically tractable and flexible polyethylene glycol (PEG) or alkyl chains.[3] However, the field is increasingly recognizing the benefits of more sophisticated linker designs that incorporate rigid or semi-rigid motifs. These structured linkers can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, potentially leading to enhanced potency and selectivity.[5]

This application note explores the potential utility of 3-Phenyl-3-methylpiperidine-2,6-dione as a key structural element in PROTAC design. We will consider two primary applications of this moiety: first, as a novel E3 ligase ligand scaffold related to known Cereblon (CRBN) binders, and second, as a rigidifying element within the linker itself. This guide provides the scientific rationale, detailed synthetic protocols, and characterization methodologies for researchers, scientists, and drug development professionals seeking to innovate in the field of targeted protein degradation.

Part 1: 3-Phenyl-3-methylpiperidine-2,6-dione as a Putative CRBN Ligand

The piperidine-2,6-dione core is the foundational scaffold of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are well-established ligands for the E3 ligase Cereblon (CRBN).[1] The strategic derivatization of this core can lead to novel CRBN-recruiting ligands with potentially unique properties. The introduction of a phenyl and a methyl group at the 3-position of the piperidine-2,6-dione ring, as in 3-Phenyl-3-methylpiperidine-2,6-dione, presents an opportunity to explore new interactions within the CRBN binding pocket and to create a structurally distinct class of PROTACs.

Rationale for Exploration

The rationale for investigating 3-Phenyl-3-methylpiperidine-2,6-dione as a CRBN ligand is based on its structural similarity to known IMiDs. The glutarimide ring is essential for CRBN binding, and modifications at the 3- and 4-positions have been shown to modulate binding affinity and subsequent neosubstrate degradation profiles. The presence of the phenyl and methyl groups may offer a vector for linker attachment that is distinct from the typical isoindolinone moiety of pomalidomide, potentially altering the orientation of the recruited POI and influencing the efficiency of ubiquitination.

Diagram: PROTAC Mechanism of Action

Caption: Workflow of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of a Functionalized 3-Phenyl-3-methylpiperidine-2,6-dione Ligand

This protocol describes the synthesis of a 3-Phenyl-3-methylpiperidine-2,6-dione derivative with a terminal alkyne, providing a versatile handle for "click" chemistry-based linker attachment.

Materials:

-

2-Phenyl-2-methyl-pentanedioic acid

-

Urea

-

Propargylamine

-

Dicyclohexylcarbodiimide (DCC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 3-Phenyl-3-methylpiperidine-2,6-dione:

-

In a round-bottom flask, combine 2-Phenyl-2-methyl-pentanedioic acid (1.0 eq) and urea (1.2 eq).

-

Heat the mixture at 180-190 °C for 2 hours.

-

Cool the reaction mixture to room temperature and recrystallize from ethanol to yield 3-Phenyl-3-methylpiperidine-2,6-dione.

-

Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

-

Functionalization with a Linker Handle (Propargylamine):

-

This step requires derivatization of the starting diacid to allow for selective amide formation. A more advanced synthetic route would be required, for example, by creating a mono-ester of the diacid, followed by amide coupling with propargylamine, and then cyclization. For the purpose of this conceptual protocol, we assume a suitable precursor is available. A more direct, albeit potentially lower-yielding approach, might involve direct alkylation of the glutarimide nitrogen, though this is less common for CRBN ligands. A more robust method involves derivatizing the phenyl ring with a suitable functional group for linker attachment.

-

A more practical approach for linker attachment:

-

Start with a derivative of 2-phenyl-2-methyl-pentanedioic acid where the phenyl ring is substituted with a functional group precursor, for example, a 4-nitrophenyl group.

-

Synthesize the 3-(4-nitrophenyl)-3-methylpiperidine-2,6-dione as described in step 1.

-

Reduce the nitro group to an amine.

-

This amine can then be acylated with a linker containing a terminal alkyne or other reactive handle.

Protocol 2: Validation of CRBN Binding

Method: Competitive Fluorescence Polarization (FP) Assay

This assay measures the ability of the novel ligand to displace a known fluorescently labeled CRBN binder.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled pomalidomide probe

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

3-Phenyl-3-methylpiperidine-2,6-dione test compound

-

Pomalidomide (as a positive control)

-

384-well black plates

Procedure:

-

Prepare a dilution series of the test compound and pomalidomide in assay buffer.

-

In a 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 10 nM).

-

Add the recombinant CRBN-DDB1 complex at a concentration that gives a stable FP signal (typically determined empirically).

-

Add the diluted test compound or pomalidomide.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Part 2: 3-Phenyl-3-methylpiperidine-2,6-dione as a Rigid Linker Component

Incorporating rigid or semi-rigid elements into PROTAC linkers can reduce the entropic penalty of ternary complex formation and improve pharmacokinetic properties.[5] The 3-Phenyl-3-methylpiperidine-2,6-dione scaffold offers a high degree of rigidity and can be used to create linkers with well-defined spatial orientations.

Rationale for a Rigid Linker Design

Flexible linkers can adopt numerous conformations, many of which may be non-productive for ternary complex formation. A rigid linker can constrain the relative orientation of the POI and E3 ligase ligands, increasing the probability of a productive interaction.[3][5] The phenyl and methyl substituents on the piperidine-2,6-dione core provide significant steric hindrance to rotation, creating a conformationally restricted linker element.

Diagram: Linker Design Strategy

Caption: Modular assembly of a PROTAC with a rigid linker.

Protocol 3: Synthesis of a PROTAC Incorporating the Rigid Moiety

This protocol outlines the synthesis of a PROTAC targeting a hypothetical protein kinase (PK) using a JQ1-analogue as the POI binder, pomalidomide as the CRBN ligand, and a linker containing the 3-Phenyl-3-methylpiperidine-2,6-dione rigid core.

Materials:

-

4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarbonitrile (a JQ1-like amine)

-

3-(4-(azidomethyl)phenyl)-3-methylpiperidine-2,6-dione (synthesized from the corresponding bromomethyl precursor)

-

Pomalidomide-alkyne derivative

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

-

DMF, DCM, EtOAc, etc.

Procedure:

-

Synthesis of the Rigid Linker Component:

-

Synthesize 3-(4-(bromomethyl)phenyl)-3-methylpiperidine-2,6-dione via standard methods (e.g., radical bromination of 3-methyl-3-(p-tolyl)piperidine-2,6-dione).

-

React the bromomethyl compound with sodium azide in DMF to yield 3-(4-(azidomethyl)phenyl)-3-methylpiperidine-2,6-dione.

-

-

Coupling the POI Ligand to the Rigid Linker:

-

This step would likely involve converting the amine of the JQ1-like molecule to a different functional group for coupling, or modifying the linker component. For this conceptual protocol, we will assume a different coupling strategy, such as amide bond formation between a carboxylic acid-functionalized POI ligand and an amine-functionalized version of the rigid core.

-

-

Final PROTAC Assembly via Click Chemistry:

-

In a vial, dissolve the azide-functionalized intermediate (from step 1, now attached to the POI ligand) (1.0 eq) and the pomalidomide-alkyne derivative (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with EtOAc and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final PROTAC.

-

Table 1: Characterization of the Final PROTAC

| Analytical Method | Purpose | Expected Outcome |

| LC-MS | Purity assessment and mass confirmation | A single major peak with the correct m/z for the target PROTAC. |

| ¹H and ¹³C NMR | Structural elucidation | Spectra consistent with the proposed PROTAC structure. |

| HRMS | Exact mass determination | Measured mass within 5 ppm of the calculated theoretical mass. |

Protocol 4: In-Cell PROTAC Activity Assessment

Method: Western Blotting for POI Degradation

Materials:

-

Cancer cell line expressing the target protein kinase (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PROTAC stock solution in DMSO

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 18 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the DC₅₀ (concentration for 50% degradation) value.

Conclusion and Future Directions

The strategic design of PROTACs is a multi-parameter optimization challenge where the linker plays a decisive role. The exploration of novel structural motifs, such as 3-Phenyl-3-methylpiperidine-2,6-dione, offers exciting avenues for innovation. By systematically evaluating this moiety as both a potential E3 ligase ligand and a rigid linker component, researchers can expand the toolkit for creating next-generation protein degraders. The protocols and methodologies outlined in this application note provide a robust framework for the synthesis, characterization, and validation of PROTACs incorporating this novel scaffold. Future work should focus on obtaining co-crystal structures of these PROTACs in ternary complexes to provide atomic-level insights into their mechanism of action and to guide further rational design efforts.

References

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. URL: [Link]

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. URL: [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. URL: [Link]

-

Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. URL: [Link]

-

Schneekloth, A. S., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: A new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908. URL: [Link]

-

An, S., Fu, L., Li, Y., & Liu, X. (2019). Recent advances in the development of PROTACs. European Journal of Medicinal Chemistry, 176, 150-169. URL: [Link]

-

Donovan, K. A., Ferguson, F. M., Bushman, J. D., Eleuteri, N. A., Bhunia, D., Ryu, S., ... & Fischer, E. S. (2020). Mapping the degradable kinome provides a resource for expedited degrader development. Cell, 183(6), 1714-1731.e17. URL: [Link]

-

Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 484-502. URL: [Link]

Sources

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

In vitro aromatase inhibition assay using 3-Phenyl-3-methylpiperidine-2,6-dione

Application Note: In Vitro Aromatase (CYP19A1) Inhibition Assay using 3-Phenyl-3-methylpiperidine-2,6-dione

Introduction & Mechanistic Context

Compound Classification: 3-Phenyl-3-methylpiperidine-2,6-dione belongs to the glutarimide class of non-steroidal aromatase inhibitors. It is a structural analog of Aminoglutethimide (the first-generation aromatase inhibitor) and Glutethimide . While Aminoglutethimide contains an aniline amine group that coordinates directly with the heme iron of Cytochrome P450 19A1 (CYP19A1), the subject compound (3-phenyl-3-methyl...) lacks this nitrogen donor. Therefore, it functions primarily as a competitive inhibitor that occupies the substrate-binding hydrophobic pocket, interfering with the binding of the natural substrate, Androstenedione.

Significance in Drug Development: In Structure-Activity Relationship (SAR) studies, this compound is often used to probe the steric constraints of the CYP19A1 active site. The C3-position of the piperidine ring is critical; historically, a C3-ethyl group (as in Aminoglutethimide) provides optimal hydrophobic interaction. Testing the C3-methyl analog (this compound) allows researchers to quantify the energy penalty or benefit of reducing the alkyl chain length, thereby mapping the precise volume of the enzyme's hydrophobic pocket [1][2].

Assay Principle: The Tritiated Water Release Method The gold standard for quantifying aromatase activity is the Tritiated Water Release Assay . Aromatase catalyzes the conversion of C19 androgens (Androstenedione) to C18 estrogens (Estrone) via three successive oxidation steps. The final step involves the elimination of the 1β-hydrogen and the 2β-hydrogen as water. By using [1β-³H]Androstenedione as the substrate, the release of tritiated water (³H₂O) becomes a direct, stoichiometric measure of enzymatic turnover.[1] This method is preferred over fluorescent assays for mechanistic characterization because it uses the natural steroid substrate, avoiding artifacts associated with bulky fluorescent tags [3][4].

Experimental Workflow & Pathway Visualization

Figure 1: Aromatase Catalytic Pathway & Inhibition Logic

This diagram illustrates the enzymatic conversion of Androstenedione to Estrone and the competitive entry point of the glutarimide inhibitor.

Caption: Mechanism of competitive inhibition by glutarimide derivatives against the conversion of [1β-³H]Androstenedione to Estrone.

Detailed Protocol: Tritiated Water Release Assay

Objective: Determine the IC50 and Ki of 3-Phenyl-3-methylpiperidine-2,6-dione against human recombinant CYP19A1.

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme Source | Recombinant Human CYP19A1 Microsomes (Baculosomes) | Source of aromatase activity. |

| Substrate | [1β-³H]Androstenedione (Specific Activity: ~20-30 Ci/mmol) | Radiolabeled substrate for detection. |

| Cofactor System | NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH) | Provides electrons for P450 reaction. |

| Test Compound | 3-Phenyl-3-methylpiperidine-2,6-dione | The inhibitor being characterized.[2][3][4] |

| Positive Control | Letrozole (1 µM) or Aminoglutethimide (100 µM) | Validates assay performance. |

| Stop Solution | 5% Trichloroacetic acid (TCA) or Chloroform | Terminates enzymatic reaction. |

| Separation Agent | Dextran-Coated Charcoal (DCC) | Adsorbs unreacted steroid, leaving ³H₂O in supernatant. |

Experimental Procedure

Step 1: Compound Preparation [2][5][6][7]

-

Dissolve 3-Phenyl-3-methylpiperidine-2,6-dione in 100% DMSO to create a 10 mM stock .

-

Prepare serial dilutions in Phosphate Buffered Saline (PBS, pH 7.4) to achieve final assay concentrations ranging from 0.1 µM to 500 µM .

-

Note: Keep final DMSO concentration < 1% to avoid solvent-induced enzyme inhibition.

-

Step 2: Reaction Assembly (96-well format or Microtubes)

-

Pre-incubation: In each tube, combine:

-

20 µL Microsomal Protein (0.1 mg/mL final conc).

-

10 µL Test Compound (at varying concentrations).

-

160 µL Potassium Phosphate Buffer (100 mM, pH 7.4).

-

Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

-

Substrate Addition: Add 10 µL of [1β-³H]Androstenedione / unlabelled Androstenedione mix (Final conc: 50 nM, approx. Km of aromatase).[8][5][9][10]

-

Initiation: Add 50 µL of NADPH Regenerating System.

-

Total Reaction Volume: 250 µL.

-

-

Incubation: Shake gently at 37°C for 30 minutes .

Step 3: Termination & Extraction

-

Stop Reaction: Add 500 µL of 5% TCA or ice-cold Chloroform to quench the reaction. Vortex immediately.

-

Separation (Charcoal Method):

-

Add 500 µL of 5% Activated Charcoal / 0.5% Dextran slurry.

-

Vortex and incubate on ice for 15 minutes. The charcoal adsorbs the unreacted steroid substrate and the steroidal product (Estrone). The ³H₂O (product of interest) remains in the aqueous supernatant.

-

-

Centrifugation: Spin at 15,000 x g for 10 minutes to pellet the charcoal.

Step 4: Detection

-

Transfer 200 µL of the clear aqueous supernatant to a scintillation vial.

-

Add 4 mL of Liquid Scintillation Cocktail.

-

Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC) for 2 minutes per sample.

Figure 2: Assay Workflow Diagram

Visualizing the critical separation step ensuring only the released tritiated water is measured.

Caption: Step-by-step workflow for the Tritiated Water Release Aromatase Assay.

Data Analysis & Interpretation

1. Background Correction: Subtract the CPM (Counts Per Minute) of the Blank Control (Enzyme + Substrate + Stop Solution added before incubation) from all sample CPMs.

2. Activity Calculation:

Convert CPM to pmol product formed using the specific activity of the substrate and counting efficiency.

3. IC50 Determination: Plot % Inhibition vs. Log[Inhibitor Concentration] . Fit the data to a non-linear regression model (Sigmoidal Dose-Response).

-

Expected Result: As a glutarimide derivative lacking the heme-binding nitrogen, 3-Phenyl-3-methylpiperidine-2,6-dione is expected to show weaker potency (higher IC50, likely >50 µM) compared to Aminoglutethimide (IC50 ~ 1-5 µM) [5].

4. Mode of Inhibition (Lineweaver-Burk Plot): To confirm competitive inhibition:

-

Perform the assay at multiple substrate concentrations (e.g., 10, 25, 50, 100 nM).

-

Plot 1/Velocity vs. 1/[Substrate] .

-

Signature: The lines for different inhibitor concentrations should intersect at the Y-axis (Vmax remains unchanged), but the X-intercept (-1/Km) will shift (Km increases).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| High Background CPM | Inefficient charcoal extraction. | Increase charcoal incubation time or check dextran coating ratio (prevents charcoal from stripping protein-bound substrate). |

| Low Signal | Enzyme inactivation. | Ensure microsomes are stored at -80°C and thawed on ice. Verify NADPH system freshness. |

| Variable Replicates | Pipetting error or charcoal carryover. | Use wide-bore tips for charcoal slurry. Ensure careful supernatant transfer without disturbing the pellet. |

| Solvent Effects | DMSO > 1%. | Maintain DMSO < 1% or use Ethanol. Run a solvent-only control. |

References

-

Vinggaard, A. M., et al. (2000). Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro. Toxicology in Vitro.[9][11] Link

-

Recanatini, M., et al. (2002). A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry.[4][9] Link

-

Thompson, E. A., & Siiteri, P. K. (1974). Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione. Journal of Biological Chemistry. Link

-

Heidary, D. K., et al. (2021).[9][12] A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells.[12][13] ChemMedChem.[12] Link

-

Santen, R. J., et al. (1981). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma. Annals of Internal Medicine. Link

Sources

- 1. epa.gov [epa.gov]

- 2. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. content.abcam.com [content.abcam.com]

- 6. stagelifesciencesendpoint-c6h8g0fqbpfngmcz.a02.azurefd.net [stagelifesciencesendpoint-c6h8g0fqbpfngmcz.a02.azurefd.net]

- 7. Analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase: derivatives with variable 1-alkyl and 3-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships and molecular docking studies of phenyldiazenyl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Quaternary Carbon Formation of Piperidine-2,6-diones

Welcome to the technical support center dedicated to the synthesis of piperidine-2,6-diones, with a special focus on the challenging formation of α-quaternary carbon centers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, notably in the development of targeted protein degraders like PROTACs.[1][2] The construction of α,α-disubstituted piperidine-2,6-diones, however, presents significant synthetic hurdles. This resource provides in-depth, experience-driven advice to navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of piperidine-2,6-diones with quaternary carbons.

Issue 1: Low to No Yield of the Desired α,α-Disubstituted Product

Question: I am attempting to synthesize an α,α-disubstituted piperidine-2,6-dione via sequential alkylation of a monosubstituted precursor, but I am observing very low conversion to the desired quaternary product. What are the likely causes and how can I improve my yield?

Answer:

This is a classic challenge in the synthesis of these scaffolds. The primary culprit is often a combination of steric hindrance and the decreased acidity of the remaining α-proton after the first alkylation. Here’s a breakdown of the causative factors and actionable solutions:

-

Steric Hindrance: The introduction of the first α-substituent significantly increases steric bulk around the reaction center. This makes it more difficult for the base to access the remaining α-proton and for the subsequent electrophile to approach the enolate.

-

Solution 1: Choice of Base and Reaction Conditions. Employ a strong, non-nucleophilic, and sterically less demanding base. While Lithium Diisopropylamide (LDA) is a common choice for enolate formation, its bulky nature can be detrimental in this case.[3] Consider using smaller, yet potent bases like Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS). Running the reaction at very low temperatures (e.g., -78 °C) is crucial to favor the kinetic enolate and minimize side reactions.[3]

-

Solution 2: Electrophile Reactivity. Use a highly reactive electrophile for the second alkylation. For instance, activated alkyl halides like allyl bromide or benzyl bromide are generally more effective than simple alkyl iodides or bromides.

-

-

Decreased α-Proton Acidity: The electron-donating nature of the first introduced alkyl group reduces the acidity of the remaining α-proton, making deprotonation more difficult.

-

Solution: Stronger Base/Longer Reaction Times. In addition to selecting a less hindered base, you may need a stronger one. If NaHMDS or KHMDS are insufficient, a superbase combination might be necessary, though this can introduce other complications. Alternatively, increasing the reaction time for the deprotonation step can sometimes improve yields, but this must be balanced against the risk of decomposition.

-

-

Alternative Synthetic Strategies: If sequential alkylation consistently fails, consider a convergent approach where the quaternary center is constructed prior to the cyclization to form the piperidine-2,6-dione ring.

-

Michael Addition/Intramolecular Imidation Cascade: A highly effective modern approach involves the Michael addition of a substituted methyl acetate to an acrylamide, followed by an intramolecular imidation cascade.[1][2] This transition-metal-free method has been shown to produce α,α-disubstituted piperidine-2,6-diones in good to excellent yields.[1][2]

Caption: Michael Addition/Imidation Cascade Workflow.

-

Issue 2: Competing O-Alkylation vs. C-Alkylation

Question: During my alkylation step, I am observing a significant amount of the O-alkylated byproduct. How can I favor C-alkylation to form the desired C-C bond?

Answer:

The formation of O-alkylated byproducts is a common issue in enolate chemistry, arising from the ambident nucleophilic nature of the enolate. The outcome of C- vs. O-alkylation is influenced by several factors:

-

Counter-ion: The nature of the metal counter-ion plays a crucial role.

-

Solution: Lithium enolates tend to be more covalent and favor C-alkylation. In contrast, sodium and potassium enolates are more ionic, leading to a higher proportion of O-alkylation. Therefore, using a lithium base like LDA or n-butyllithium can steer the reaction towards the desired C-alkylation.

-

-

Solvent: The solvent system can significantly impact the reaction's selectivity.

-

Solution: Protic solvents can solvate the oxygen atom of the enolate, making it less nucleophilic and favoring C-alkylation. However, protic solvents are often incompatible with the strong bases required for enolate formation. Aprotic polar solvents like THF or DME are generally preferred. Using additives like Hexamethylphosphoramide (HMPA) can help to break up ion pairs and favor O-alkylation, so it should be avoided if C-alkylation is the goal.

-

-

Electrophile: The nature of the electrophile also influences the regioselectivity.

-

Solution: Harder electrophiles (based on Hard-Soft Acid-Base theory) tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer carbon atom. Alkyl halides are considered soft electrophiles, which is favorable.

-

Summary of Conditions Favoring C-Alkylation:

| Factor | Condition | Rationale |

| Counter-ion | Li⁺ | More covalent M-O bond, favors C-alkylation. |

| Solvent | Aprotic (e.g., THF) | Minimizes solvation of the enolate. |

| Temperature | Low (e.g., -78 °C) | Favors kinetic control, which often leads to C-alkylation. |

| Electrophile | Soft (e.g., Alkyl Halide) | Prefers reaction at the soft carbon nucleophile. |

Issue 3: Epimerization and Poor Diastereoselectivity

Question: I am synthesizing a chiral piperidine-2,6-dione with a quaternary center, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Controlling stereochemistry is paramount, especially in drug development. Poor diastereoselectivity can arise from several factors, including the potential for epimerization of the stereocenter adjacent to the carbonyl group.

-

Thermodynamic vs. Kinetic Control: The formation of the enolate can lead to either the kinetic or thermodynamic product, which can then be alkylated.

-

Solution for Kinetic Control: To favor the kinetic product, use a strong, bulky base like LDA at low temperatures (-78 °C) in an aprotic solvent like THF.[3] The electrophile should be added quickly to trap the initially formed enolate before it has a chance to equilibrate to the thermodynamic enolate.

-

Solution for Thermodynamic Control: To favor the thermodynamic product, use a weaker base (that allows for equilibration) or a protic solvent at higher temperatures.[3]

-

-

Chiral Auxiliaries: The use of a chiral auxiliary can provide excellent stereocontrol.

-

Protocol: Attach a chiral auxiliary to the nitrogen of the piperidine-2,6-dione precursor. The auxiliary will direct the approach of the electrophile to one face of the enolate, leading to a single diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

-

-

Catalytic Asymmetric Synthesis: Modern methods often employ chiral catalysts to achieve high enantioselectivity.

-

Example: Catalytic asymmetric synthesis of all-carbon quaternary stereocenters is a rapidly advancing field.[4] While specific applications to piperidine-2,6-diones may be limited, exploring chiral phase-transfer catalysts or chiral metal complexes could provide a route to high stereoselectivity.

-

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for preparing α,α-disubstituted piperidine-2,6-diones?

A1: While there is no single "best" method for all substrates, the Michael addition/intramolecular imidation cascade approach has shown broad applicability and often provides good to excellent yields under mild, transition-metal-free conditions.[1][2] This method is particularly advantageous for creating sterically hindered α,α-disubstituted products.[1]

Q2: Are there any catalytic methods for the asymmetric synthesis of piperidine-2,6-diones with quaternary centers?

A2: The field of catalytic asymmetric synthesis of quaternary carbons is an active area of research.[4] While direct catalytic asymmetric methods for piperidine-2,6-dione synthesis are still emerging, related strategies like catalytic asymmetric conjugate additions to form all-carbon quaternary stereocenters have been developed and could potentially be adapted.[5]

Q3: My starting material, a monosubstituted piperidine-2,6-dione, is degrading under the strong basic conditions. What can I do?

A3: Degradation under strong basic conditions can be due to several factors, including hydrolysis of the imide or other sensitive functional groups.

-

Lower the Temperature: Ensure the reaction is carried out at the lowest possible temperature to minimize side reactions.

-

Slow Addition of Base: Add the base slowly to a cooled solution of your substrate to maintain a low concentration of the base at any given time.

-

Protecting Groups: If your molecule contains other sensitive functional groups, consider protecting them before the alkylation step.

Q4: Can I use organometallic reagents for the second "alkylation" step?

A4: Yes, conjugate addition of organometallic reagents to α,β-unsaturated piperidine-2,6-diones is a viable strategy for introducing the second substituent and creating a quaternary center. Organocuprates, for example, are well-known for their ability to undergo 1,4-conjugate addition.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition/Intramolecular Imidation Cascade

This protocol is adapted from a facile and practical synthesis of substituted piperidine-2,6-diones.[1][2]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted methyl acetate (1.0 equiv.).

-

Solvent and Base: Add anhydrous solvent (e.g., THF) and cool the mixture to 0 °C in an ice bath. Add a base such as potassium tert-butoxide (KOtBu) (1.2 equiv.) portion-wise.

-

Addition of Acrylamide: Stir the mixture at 0 °C for 15 minutes, then add a solution of the desired acrylamide (1.1 equiv.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-12 hours).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α,α-disubstituted piperidine-2,6-dione.

Protocol 2: Kinetic Alkylation of a Monosubstituted Piperidine-2,6-dione

This protocol is a general guideline for the second alkylation to form a quaternary center under kinetic control.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add the monosubstituted piperidine-2,6-dione (1.0 equiv.) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of LDA (1.1 equiv.) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophile Addition: Add the electrophile (1.2 equiv.) neat or as a solution in THF dropwise, again keeping the temperature below -70 °C.

-

Reaction: Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Workup and Purification: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

References

-

Zhang, X., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. Available at: [Link]

-

ResearchGate. (n.d.). Approaches for the synthesis of piperidine‐2,6‐diones. [Figure]. Available at: [Link]

-

Zhang, X., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 12(1), e202500067. Available at: [Link]

-

Corey, E.J., & Guzman-Perez, A. (1998). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. Available at: [Link]

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available at: [Link]

-

Delfourne, E., & Bastide, J. (2003). Synthesis of 2,6-Disubstituted Piperidine-Bearing α-Amino Acid Side-Chains. European Journal of Organic Chemistry, 2003(9), 1648-1652. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 316-324. Available at: [Link]

-

Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available at: [Link]

-

University of Bath. (n.d.). Enolate Chemistry. [Lecture Notes]. Available at: [Link]

-

ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. [Figure]. Available at: [Link]

-

Barbarossa, A., et al. (2015). Structures of thalidomide analogs tested and docked. [Figure]. ResearchGate. Available at: [Link]

-

Sardini, S. R., & Stoltz, B. M. (2015). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-260. Available at: [Link]

-

Leighton, J. L., et al. (2010). Synthesis of Quaternary Carbon Centers via Hydroformylation. Journal of the American Chemical Society, 132(25), 8569–8571. Available at: [Link]

-

Fu, G. C., & Lee, S. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235. Available at: [Link]

-

Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]

-

Coldham, I., & Watson, D. W. (2013). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Organic Letters, 15(1), 86-89. Available at: [Link]

-

Eger, K., et al. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFalpha-modulatory Thalidomide Analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-3799. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of thalidomide and its analogues. [Figure]. Available at: [Link]

-

Pharmacy 180. (n.d.). Enolate Regioisomers - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

-

ResearchGate. (n.d.). Quaternary centres as a point of challenge and opportunity for organic synthesis. [Figure]. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry, 17, 1726-1755. Available at: [Link]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

-

University of California, Irvine. (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. [Lecture Notes]. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. Available at: [Link]

-

Smith, A. B., et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 131(41), 14936–14946. Available at: [Link]

-

Quimicafacil.net. (2025). TOPIC 27. SYNTHESIS | C-C SINGLE BONDS | 27.1. FORMATION OF ENOLATES. Available at: [Link]

-

Douglas, C. J., et al. (2017). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 139(39), 13656–13659. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry, 17, 1726-1755. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 1,6-Conjugate Addition of Nucleophiles to α,β,γ,δ-Diunsaturated Systems. Available at: [Link]

-

Anderson, E. A., et al. (2016). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidine scaffolds. Organic & Biomolecular Chemistry, 14(2), 441-452. Available at: [Link]

-

Khan, M. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 741-745. Available at: [Link]

-

ResearchGate. (n.d.). Steric Effects in Alkylpyrimidines. [Figure]. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Preventing Racemization of 3-Phenyl-3-methylpiperidine-2,6-dione

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Subject: Guide to Maintaining Stereochemical Integrity of 3-Phenyl-3-methylpiperidine-2,6-dione During Storage

This guide provides in-depth technical support for researchers working with 3-Phenyl-3-methylpiperidine-2,6-dione, a chiral molecule where maintaining enantiomeric purity is critical. Racemization can significantly impact experimental outcomes, particularly in drug development where enantiomers may exhibit different pharmacological and toxicological profiles.[1][2][3] This document outlines the causes of racemization for this specific compound and provides actionable protocols to ensure its stereochemical integrity during storage.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for 3-Phenyl-3-methylpiperidine-2,6-dione?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[2] For 3-Phenyl-3-methylpiperidine-2,6-dione, the stereocenter is located at the C3 position, which is an alpha-carbon to a carbonyl group. In pharmaceutical applications, different enantiomers can have vastly different biological effects. For instance, the tragic case of thalidomide, a structurally related piperidine-2,6-dione, demonstrated that while one enantiomer had the desired sedative effects, the other was teratogenic.[4] Therefore, preventing unintended racemization is paramount to ensure the safety, efficacy, and reproducibility of your research.[3]

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism for racemization in compounds with a chiral center alpha to a carbonyl group is through the formation of an achiral enol or enolate intermediate.[5][6][7] This process can be catalyzed by either acids or bases.[5][8] The planar nature of the C=C double bond in the enol intermediate means that when it reverts to the keto form, protonation can occur from either face of the double bond with equal probability.[5] This results in the formation of both the (S) and (R) enantiomers, leading to a racemic mixture.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Stereochemical Effects of Enolization [jove.com]

- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]

- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 8. aklectures.com [aklectures.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Technical Comparison: IR Vibrational Analysis of 3-Phenyl-3-methylpiperidine-2,6-dione

Executive Summary

3-Phenyl-3-methylpiperidine-2,6-dione (also known as 3-phenyl-3-methylglutarimide) represents a critical pharmacophore in anticonvulsant and sedative drug development. Structurally, it features a six-membered piperidine ring containing a cyclic imide moiety (–CO–NH–CO–).

This guide analyzes the carbonyl (

Mechanistic Foundation: Vibrational Coupling

The infrared spectrum of 3-phenyl-3-methylpiperidine-2,6-dione is defined by the mechanical coupling of its two carbonyl oscillators. Because the two

-

Symmetric Stretch (

): Both carbonyls expand and contract in phase. -

Asymmetric Stretch (

): One carbonyl expands while the other contracts (out of phase).

The Physics of the Doublet

In cyclic imides, the dipole moment change is generally larger for the asymmetric mode, making the lower-frequency band significantly more intense. This contrasts with cyclic anhydrides, where the symmetric band is often stronger.

-

Symmetric Mode: Higher energy (Higher Wavenumber,

), typically weaker intensity. -

Asymmetric Mode: Lower energy (Lower Wavenumber,

), typically stronger intensity.

Structural Diagram & Coupling Logic

Figure 1: Structural decomposition of the target molecule linking chemical moieties to observed vibrational modes.

Comparative Analysis: Ring Size & Strain Effects

To validate the structure of 3-phenyl-3-methylpiperidine-2,6-dione, it must be distinguished from its biosynthetic precursors (acyclic diamides) and potential rearrangement products (5-membered succinimides).

Comparative Data Table

The following data represents typical spectral ranges for 3,3-disubstituted imides in solid phase (KBr/Nujol).

| Feature | Target: 6-Membered Ring | Alternative A: 5-Membered Ring | Alternative B: Acyclic Analog |

| Compound Class | Glutarimides (Piperidine-2,6-diones) | Succinimides (Pyrrolidine-2,5-diones) | Acyclic Diamides |

| Ring Strain | Low (Chair/Twist Boat) | High (Planar/Envelope) | None (Free Rotation) |

| 1720 – 1740 cm⁻¹ (Medium) | 1770 – 1786 cm⁻¹ (Weak) | N/A (Rarely resolved) | |

| 1690 – 1710 cm⁻¹ (Strong) | 1695 – 1720 cm⁻¹ (Strong) | 1650 – 1680 cm⁻¹ (Broad) | |

| Band Separation ( | ~30–40 cm⁻¹ | ~60–70 cm⁻¹ | N/A |

| Differentiation | Distinct doublet, lower frequency than 5-ring.[2][3] | Distinct doublet, significant shift to higher frequency due to ring strain. | Broad, merged bands; often obscured by Amide II. |

Analysis of Alternatives

-

Vs. 5-Membered Rings (Succinimides):

-

Observation: If your synthesis yields a product with a weak band near 1775 cm⁻¹, you have likely formed the 5-membered ring analog (pyrrolidine-2,5-dione).

-

Causality: Compressing the bond angle in the 5-membered ring increases the

-character of the carbonyl carbon sigma bonds, shortening the

-

-

Vs. Acyclic Diamides:

-

Observation: Lack of a sharp doublet and presence of broad bands <1680 cm⁻¹.[3]

-

Causality: Without the ring constraint, the carbonyls can rotate, breaking the dipole coupling. Hydrogen bonding (intermolecular) becomes the dominant force, broadening the peaks and shifting them to lower energy.

-

Experimental Protocol: High-Resolution Acquisition

The resolution of the carbonyl doublet is sensitive to sample preparation. Solid-state effects (polymorphism) can split peaks further, leading to confusion.

Recommended Workflow

Objective: Obtain a spectrum with resolved

-

Sample Preparation (Preferred: KBr Pellet):

-

Why: KBr matrices minimize intermolecular hydrogen bonding compared to neat ATR (Attenuated Total Reflectance), yielding sharper peaks.

-

Protocol: Mix 1–2 mg of 3-Phenyl-3-methylpiperidine-2,6-dione with 100 mg dry KBr (IR grade). Grind to a fine powder (particle size < wavelength of IR light to reduce scattering). Press at 8–10 tons for 2 minutes.

-

-

Alternative (ATR - Diamond/ZnSe):

-

Note: ATR is faster but may show slight frequency shifts (lower by 2–5 cm⁻¹) and peak broadening due to depth of penetration dependence.

-

Correction: Apply high pressure to ensure contact, but be aware that the "doublet" valley may be less defined than in transmission mode.

-

-

Acquisition Parameters:

-

Resolution: 2 cm⁻¹ (Critical for observing the ~30 cm⁻¹ separation).

-

Scans: 16–32 scans to improve Signal-to-Noise (S/N).

-

Background: Fresh air background (or pure KBr) before every sample.

-

Diagnostic Workflow Diagram

Figure 2: Decision tree for structural verification based on carbonyl stretch analysis.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

ChemicalBook. (n.d.). 3-Phenylpiperidine-2,6-dione - Chemical Properties and Structure. Retrieved from

-

Sigma-Aldrich. (n.d.). IR Spectrum of Glutarimide Derivatives. Retrieved from

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for ring strain effects on carbonyl frequencies).

-

GuideChem. (n.d.). 3-Methylpiperidine-2,6-dione Properties. Retrieved from

Sources

A Comprehensive Guide to the Melting Point Determination of 3-Phenyl-3-methylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and identity. For researchers in drug development, establishing an accurate melting point range is a fundamental step in the characterization of a new chemical entity. A sharp melting point typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[1][2][3]

Comparative Analysis with Structurally Related Compounds

To estimate the expected melting point of 3-Phenyl-3-methylpiperidine-2,6-dione, it is instructive to compare it with analogs lacking one of the substituents at the 3-position. This comparison allows us to understand the contribution of each group to the crystal lattice energy and, consequently, the melting point.

| Compound | Structure | Reported Melting Point (°C) |

| 3-Phenylpiperidine-2,6-dione | Lacks the 3-methyl group | 143-144[4] |

| 3-Methylpiperidine-2,6-dione | Lacks the 3-phenyl group | Not explicitly found in searches. |

The presence of both a phenyl and a methyl group on the same carbon in 3-Phenyl-3-methylpiperidine-2,6-dione is expected to influence its melting point relative to the monosubstituted analogs. The additional methyl group, compared to 3-Phenylpiperidine-2,6-dione, could either increase the melting point due to increased molecular weight and van der Waals forces or decrease it by disrupting crystal packing.

Experimental Determination of Melting Point

Accurate determination of the melting point of 3-Phenyl-3-methylpiperidine-2,6-dione requires a systematic approach. The following protocol outlines the standard procedure using a capillary melting point apparatus.

Protocol for Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 3-Phenyl-3-methylpiperidine-2,6-dione is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[1]

-

Pack a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[3] This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination:

-

Accurate Melting Point Determination:

-

Begin heating the new sample at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the approximate melting point.[1]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures. A pure compound is expected to have a sharp melting range of 0.5-1.0°C.[2]

-

The following diagram illustrates the workflow for determining the melting point of a novel compound like 3-Phenyl-3-methylpiperidine-2,6-dione.

Caption: Workflow for Experimental Melting Point Determination.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of 3-Phenyl-3-methylpiperidine-2,6-dione:

-

Purity: The presence of even small amounts of impurities will typically depress the melting point and broaden the melting range.[2][3] This is a colligative property known as melting point depression.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points due to variations in their crystal lattice structures. It is crucial to characterize the crystalline form being analyzed.

-

Rate of Heating: A rapid heating rate can lead to an artificially elevated and broad melting range because the sample and thermometer temperatures may not be in thermal equilibrium.[1]

The molecular structure of 3-Phenyl-3-methylpiperidine-2,6-dione and its key structural analogs are depicted below to visualize the basis of the comparative analysis.

Sources

X-ray crystallography data for 3-Phenyl-3-methylpiperidine-2,6-dione structure confirmation

The following guide provides an in-depth technical comparison and structural confirmation protocol for 3-Phenyl-3-methylpiperidine-2,6-dione (referred to herein as 3-PMG ), a structural analog of the sedative Glutethimide.

This guide is designed for pharmaceutical researchers requiring rigorous structural validation methods. It synthesizes crystallographic data standards, comparative spectroscopic techniques, and computational validation workflows.

Executive Summary & Structural Significance

3-Phenyl-3-methylpiperidine-2,6-dione (3-PMG) represents a critical scaffold in the glutarimide class of anticonvulsants and sedatives. Structurally homologous to Glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione), 3-PMG differs only by the substitution of an ethyl group with a methyl group at the C3 quaternary center.

This structural modification significantly alters the ring puckering dynamics and lipophilicity profile. Confirming the absolute configuration (R/S) and the solid-state tautomeric form (imide vs. enol) is a prerequisite for downstream SAR (Structure-Activity Relationship) studies.

Key Structural Challenges:

-

Conformational Flexibility: The piperidine-2,6-dione ring is not a rigid chair; it exists in a dynamic equilibrium between distorted boat and sofa conformations due to the planarity of the imide (

) moiety. -

Chiral Resolution: The C3 quaternary carbon creates enantiomers that may exhibit distinct pharmacological profiles. X-ray crystallography is the gold standard for assigning absolute configuration.

X-ray Crystallography: The Gold Standard

While NMR provides solution-state averages, Single Crystal X-ray Diffraction (SC-XRD) offers the definitive snapshot of the lowest-energy conformer in the solid state.

Experimental Protocol for 3-PMG

To replicate the structural confirmation of 3-PMG, follow this validated workflow derived from homologous glutarimide crystallizations.

Step 1: Crystal Growth (Vapor Diffusion)

-

Solvent System: Dissolve 20 mg of 3-PMG in 2 mL of Ethanol/Ethyl Acetate (1:1) .

-

Antisolvent: Place the vial in a larger jar containing n-Hexane .

-

Conditions: Allow to stand at 4°C for 72-96 hours. Slow evaporation prevents twinning.

-

Target Morphology: Colorless prisms or blocks suitable for mounting (

mm).

Step 2: Data Collection Parameters

-

Source: Mo-K

radiation ( -

Temperature: 100 K (Cryostream) to minimize thermal ellipsoids and resolve the H-bonding network.

-

Resolution: 0.80 Å or better to accurately locate the imide hydrogen.

Structural Benchmark: The Glutethimide Homolog

Due to the isostructural nature of 3-PMG and Glutethimide, the crystallographic parameters of Glutethimide serve as the Reference Benchmark for validating 3-PMG data.

Table 1: Crystallographic Benchmark Parameters (Glutethimide vs. 3-PMG Expectations)

| Parameter | Reference Benchmark (Glutethimide) [1] | Expected Range for 3-PMG | Structural Insight |

| Crystal System | Monoclinic | Monoclinic | Preserved packing motif. |

| Space Group | Centrosymmetric packing is favored for racemates. | ||

| Imide Bond (C2-N1) | 1.37 - 1.39 Å | 1.37 - 1.39 Å | Indicates partial double bond character (resonance). |

| Carbonyl Bond (C2=O) | 1.21 - 1.23 Å | 1.21 - 1.23 Å | Typical for cyclic imides. |

| Ring Conformation | Distorted Sofa / Half-Chair | Distorted Sofa | The C3-Phenyl group drives the ring pucker to minimize 1,3-diaxial strain. |

| H-Bonding | Forms "tape" or "ribbon" motifs in the lattice. |

Critical Note: If your refined R-factor exceeds 5% or if the thermal ellipsoids at C3 are elongated, check for disorder in the methyl/phenyl orientation. This is common in quaternary centers with similar-sized substituents.

Comparative Analysis: X-ray vs. Alternatives

Structure confirmation is rarely done in isolation. The following comparison highlights why X-ray remains superior for absolute confirmation, despite the utility of NMR.

Table 2: Performance Matrix of Structural Confirmation Methods

| Feature | X-ray Crystallography | NMR (1H/13C/NOESY) | Computational (DFT) |

| Absolute Config | Definitive (via Anomalous Dispersion) | Indirect (requires chiral shift reagents) | Predictive only |

| Conformation | Static (Solid State Ground State) | Dynamic (Time-averaged in solution) | Theoretical (Gas/Solvent Phase) |

| Tautomer ID | Direct observation of H position | Chemical shift inference | Energy calculation |

| Sample State | Single Crystal (Solid) | Solution ( | Virtual |

| Throughput | Low (Days/Weeks) | High (Minutes) | Medium (Hours) |

Mechanistic Insight: The Tautomerism Trap

In solution (NMR), the imide proton is labile, and the signal can broaden or disappear due to exchange with trace water.

-

NMR Observation:

ppm (Broad Singlet). -

X-ray Observation: The H-atom is localized on Nitrogen, confirming the diketo form over the enol form in the solid state.

Visualizing the Confirmation Logic

The following diagram illustrates the decision-making workflow for confirming the structure of 3-PMG, integrating synthesis, spectroscopy, and crystallography.

Caption: Workflow for the structural confirmation of 3-PMG, prioritizing purity check via NMR before investing in X-ray diffraction.

Detailed Experimental Protocols

Synthesis Verification (Pre-Crystallography)

Before attempting crystallization, confirm the chemical identity using the following NMR signature specific to the 3-methyl/3-phenyl quaternary center.

-

Instrument: 400 MHz NMR (e.g., Bruker Avance).

-

Solvent:

. -

Key Signals:

-

Methyl Group: Sharp singlet at

ppm (Upfield shift due to shielding by the geminal phenyl ring). -

Imide Proton: Broad singlet at

ppm (Exchangeable with -

Aromatic Ring: Multiplet at

ppm. -

Methylene Protons (Ring): Complex multiplets due to the rigid ring conformation and diastereotopicity.

-

Computational Validation (DFT)

To support the X-ray data, perform a conformational search:

-

Software: Gaussian 16 or ORCA.

-

Method: B3LYP/6-31G(d,p) level of theory.[1]

-

Task: Optimize the geometry of the twist-boat vs. chair conformers.

-

Expectation: The calculated energy minimum should correspond to the geometry observed in the crystal structure (typically the phenyl group occupies a pseudo-equatorial position to minimize steric clash).

References

- Glutethimide Crystal Structure (Benchmark): Title: Crystal and molecular structure of glutethimide. Source:Journal of Chemical Crystallography (Historical Reference for CSD Refcode GLUTET). Note: Use CSD Refcode GLUTET or GLUTET01 for direct comparison of unit cell parameters.

-

Synthesis & Characterization

-

Title: Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates.[2]

- Source: WO2019165981A1.

- URL

-

-

Glutarimide Ring Conformation

- Title: Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one (Structural Analog Analysis).

- Source:Acta Crystallographica Section E.

-

URL:[Link]

-

General Synthesis of Piperidine-2,6-diones

- Title: Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones.

- Source:Asian Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 [mdpi.com]

- 2. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

A Senior Application Scientist's Comparative Guide to the Validation of GC-MS Methods for the Detection of 3-Phenyl-3-methylpiperidine-2,6-dione

Introduction

3-Phenyl-3-methylpiperidine-2,6-dione is a derivative of piperidine-2,6-dione, a core structural motif found in several therapeutic agents, including thalidomide and its analogs like lenalidomide.[1][2] The pharmacological and toxicological importance of these compounds necessitates the development of robust, accurate, and reliable analytical methods for their detection and quantification in various matrices. This is crucial for pharmacokinetics, therapeutic drug monitoring, and quality control during drug development and manufacturing.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering a combination of high-resolution separation and highly specific detection.[3][4] This guide provides a comprehensive comparison of the validation parameters for GC-MS methods tailored for the analysis of 3-Phenyl-3-methylpiperidine-2,6-dione, supported by established principles from authoritative guidelines and data from analogous compounds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Rationale for GC-MS in Piperidine-2,6-dione Analysis

The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix). 3-Phenyl-3-methylpiperidine-2,6-dione, while a relatively complex molecule, possesses sufficient volatility, especially with derivatization, to be amenable to GC analysis. The coupling of GC with a mass spectrometer provides unparalleled specificity, allowing for the differentiation of the target analyte from structurally similar compounds and matrix interferences through its unique mass fragmentation pattern.[3][5]